molecular formula C8H9N B7818264 2-Methyl-5-vinylpyridine CAS No. 25038-86-2

2-Methyl-5-vinylpyridine

Cat. No.: B7818264
CAS No.: 25038-86-2
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methyl-5-vinylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the phagocytic activity of macrophages when used as a copolymer with N-vinylpyrrolidone . This interaction enhances the fraction of phagocytic cells, the phagocytic index, and the index of phagocytosis completeness. Additionally, this compound can polymerize exothermically and may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

Cellular Effects

This compound influences various cellular processes. It has been observed to increase the phagocytic activity of macrophages, which is crucial for the immune response . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, the copolymer of N-vinylpyrrolidone and this compound has been shown to act as an immunomodulator, enhancing the body’s immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to protonate the nitrogen atom in the pyridine ring when exposed to hydrochloric acid or trichlorosilane, forming intermediate complexes . This protonation is crucial for its catalytic activity in various reactions, such as the disproportionation of trichlorosilane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and exposure to other chemicals. For instance, the catalytic activity of this compound-based ion exchange resins varies with reaction temperature and surface area . Long-term studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a copolymer of N-vinylpyrrolidone and this compound can increase the efficacy of cytostatic agents in mice with implanted tumors, promoting longer survival times . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, it has been used as a monomer for resins and an oil additive, indicating its involvement in synthetic and metabolic processes . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is moderately toxic by ingestion, inhalation, and absorption through the skin, indicating its ability to penetrate biological membranes . The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its protonation in the pyridine ring is crucial for its catalytic activity, which may occur in specific subcellular locations . Understanding its subcellular localization can provide insights into its biochemical and cellular effects.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-vinylpyridine is unique due to its specific applications in resin production and its potential immunomodulatory properties. Its ability to enhance the efficacy of cytostatic drugs and increase phagocytic activity sets it apart from other similar compounds .

Properties

IUPAC Name

5-ethenyl-2-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
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InChI Key

VJOWMORERYNYON-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C=C1)C=C
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Molecular Formula

C8H9N
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Related CAS

25038-86-2
Record name Pyridine, 5-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2059699
Record name 2-Methyl-5-vinylpyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB]
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Record name Pyridine, 2-methyl-5-vinyl
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Flash Point

165 °F (EPA, 1998), 73.9 °C (Open cup)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Density

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg @ 25 °C
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Color/Form

Clear to faintly opalescent liquid

CAS No.

140-76-1, 25038-86-2
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Record name Pyridine, 5-ethenyl-2-methyl-
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Record name 2-METHYL-5-VINYLPYRIDINE
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Melting Point

6.3 °F Freezing point (anhydrous ) (EPA, 1998)
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Synthesis routes and methods I

Procedure details

Water (10 mL) was added to a mixture of potassium vinyltrifluoroborate (6.35 g, 47.4 mmol, Aldrich), 5-bromo-2-methylpyridine (8.00 g, 46.5 mmol,), triphenylphosphine (0.732 g, 2.79 mmol) and Cs2CO3 (45.5 g, 140 mmol) in a 500 mL round-bottom flask with stir bar. The flask was evacuated and purged with nitrogen (3 cycles), and the mixture was heated under nitrogen at 75-80° C. for 19 hours, and then cooled to room temperature. The mixture was diluted with water (100 mL) and hexanes (50 mL), and the aqueous layer was drawn off and extracted with ether-hexanes (4:1, 50 mL). The combined organic phases were washed with brine (25 mL), dried over Na2SO4 and distilled at atmospheric pressure to a volume of ca. 10 mL. The residue was distilled under vacuum (90-100° C./20 Torr) to provide the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.51 (s, 3 H) 5.35 (d, J=11.1 Hz, 1 H) 5.86 (d, J=17.8 Hz, 1 H) 6.74 (dd, J=17.8, 11.1 Hz, 1 H) 7.27 (d, J=7.9 Hz, 1 H) 7.84 (dd, J=8.3, 2.4 Hz, 1 H) 8.40 (d, J=2.0 Hz, 1 H).
Quantity
6.35 g
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reactant
Reaction Step One
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8 g
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reactant
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Quantity
0.732 g
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reactant
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Cs2CO3
Quantity
45.5 g
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reactant
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.
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0 (± 1) mol
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300 g
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2 L
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8 L
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Quantity
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[Compound]
Name
ethylcellulose
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100 g
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2 L
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 2. 5-Bromo-2-methyl pyridine (5 g, 29.0 mmol) was dissolved in DMF:THF (3:1, 35 mL): tributylvinyltin (10.2 g, 31.9 mmol) and Pd(PPh3)4 (0.44 g, 0.432 mmol) was added to this solution at RT under nitrogen and was heated at 100° C. for 2 h. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (350 mL) and extracted with ethyl acetate (3×200 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (6% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—2.5cm, Height of silica—approx. 5 inch) to provide 2-methyl-5-vinylpyridine as a light yellow oil (1.6 g, 47% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of methyltriphenylphosphonium bromide (62.54 g, 0.175 mol) in THF (150 mL) at −78° C. under nitrogen was added 2.5 M of n-butyllithium in hexane (69 mL, 0.17 mol) over a period of 1 hr. The mixture was warmed to room temperature to give a deep yellow ylide solution. To the ylide solution, cooled in ice, was introduced a solution of 6-methylnicotinaldehyde (18.63 g, 0.146 mol) in THF (50 mL). The reaction mixture was warmed to room temperature and stirred for 2 hours. The resulting suspension was heated to 60° C. over 30 minutes and stirred at 60° C. for 1 hour. After cooling, the reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated and washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel column (0-10% EtOAc/hexane) to afford the title compound.
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69 mL
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18.63 g
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Quantity
50 mL
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solvent
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62.54 g
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150 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-vinylpyridine
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2-Methyl-5-vinylpyridine
Reactant of Route 3
2-Methyl-5-vinylpyridine
Reactant of Route 4
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2-Methyl-5-vinylpyridine
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-5-vinylpyridine?

A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.16 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, infrared spectroscopy has been used to confirm the presence of the quarternary pyridinium group in anion exchange membranes prepared from this compound. [] Infrared spectroscopy was also employed to investigate intermolecular interactions in blends of poly(this compound) with poly(vinyl butyral), revealing hydrogen bonding between the hydroxyl groups of poly(vinyl butyral) and the pyridine groups of poly(this compound). []

Q3: How does the presence of this compound affect the properties of butadiene-based copolymers?

A3: this compound (MVP) is incorporated into butadiene-based copolymers to impart oil resistance. This property is achieved by reacting the copolymers with organic halogen compounds during vulcanization. [] The oil resistance of these copolymers can be further tuned by adjusting the MVP content and the type and quantity of the quaternizing agent.

Q4: Can you elaborate on the stability of this compound in different solvent systems?

A4: The stability of this compound-containing polymers can be affected by various factors. For instance, quaternized poly(acrylonitrile-co-2-methyl-5-vinylpyridine) in N,N-dimethylformamide solution exhibits aging behavior dependent on factors like oxygen presence, solvent basicity, degree of quaternization, and external salt nature and concentration. [] This aging is attributed to the oxidation of iodide counterions to iodate, triggering intramolecular cyclization of nitrile groups.

Q5: Are there any catalytic applications of this compound-containing materials?

A5: Yes, complexes of platinum and poly-2-methyl-5-vinylpyridine have demonstrated catalytic activity in the hydrogenation of benzene. Notably, a Pt-poly(this compound) complex, specifically tuned to benzene and cyclohexene, exhibits high catalytic activity in this reaction. []

Q6: What is the reactivity of this compound in radical copolymerization?

A6: this compound exhibits distinct reactivity in radical copolymerization with other vinyl monomers. Studies have shown its reactivity ratios with N-vinylpyrrolidone (r1 = 0.039 ± 0.006; r2 = 13.0 ± 2.0), indicating a preference for incorporation into the copolymer chain. [] This characteristic allows for the synthesis of copolymers with controlled compositions and narrow molecular weight distributions.

Q7: How does the presence of metal salts influence the polymerization of this compound?

A7: The presence of metal salts, particularly zinc and cadmium salts, has been shown to affect the radical polymerization of this compound. While the polymerization is accelerated in most cases, the specific effect varies depending on the metal salt and its concentration. [] This behavior is attributed to the complexation of the metal ions with the pyridine ring, altering its electronic properties and subsequently its reactivity during polymerization.

Q8: What are the potential applications of this compound copolymers in drug delivery?

A8: Copolymers of N-vinylpyrrolidone and this compound have shown potential in enhancing the analgesic effect of morphine hydrochloride. [] These copolymers, when administered alongside morphine, have demonstrated a synergistic effect, leading to a reduction in the required morphine dose while maintaining the desired analgesic effect. This finding suggests their potential as adjuvants in pain management therapies.

Q9: Are there any applications of this compound-containing materials in membrane technology?

A9: Yes, this compound plays a crucial role in the development of anion exchange membranes for applications like fuel cells. These membranes, often synthesized through the copolymerization of this compound with monomers like chloromethylstyrene or vinyl chloride, exhibit desirable properties like high anion exchange capacity, low electrical resistance, and good water content. [, ] The presence of the quarternary pyridinium group in these membranes contributes to their anion exchange properties, making them suitable for use in electrochemical devices.

Q10: Has this compound been used in the development of any pharmaceutical formulations?

A10: Yes, research has explored the development of a nasal spray formulation containing aminocaproic acid and a copolymer of N-vinylpyrrolidone and this compound for potential use in preventing influenza and other viral respiratory infections. [, , ] The formulation aims to leverage the antiviral properties of aminocaproic acid and the immunostimulating effects of the copolymer. Studies have focused on optimizing the formulation's pH, viscosity, and stability to ensure efficacy and patient comfort.

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